2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.: 477329-62-7
Cat. No.: VC11458287
Molecular Formula: C23H20BrN5O2S
Molecular Weight: 510.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477329-62-7 |
|---|---|
| Molecular Formula | C23H20BrN5O2S |
| Molecular Weight | 510.4 g/mol |
| IUPAC Name | 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H20BrN5O2S/c1-15-3-8-20(31-2)19(13-15)26-21(30)14-32-23-28-27-22(16-9-11-25-12-10-16)29(23)18-6-4-17(24)5-7-18/h3-13H,14H2,1-2H3,(H,26,30) |
| Standard InChI Key | YTDUMJIXXOZBLS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Introduction
Chemical Structure and Properties
Molecular Composition
The compound’s molecular formula, C23H20BrN5O2S, reflects a intricate arrangement of atoms contributing to its reactivity and solubility profile. Key features include:
The presence of a bromine atom on the phenyl ring enhances electrophilic substitution potential, while the pyridinyl group introduces basicity and hydrogen-bonding capabilities . The sulfanyl-acetamide linker provides flexibility, enabling conformational adjustments during target binding.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide follows a multi-step protocol typical for triazole derivatives:
-
Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors under acidic conditions generates the 1,2,4-triazole ring.
-
Sulfanyl-Acetamide Coupling: Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K2CO3) yields the sulfanyl-acetamide linkage.
-
Functionalization: Subsequent Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the pyridinyl and bromophenyl groups .
Critical parameters such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst selection (e.g., palladium for cross-coupling) are optimized to achieve yields exceeding 60%.
Analytical Characterization
Post-synthesis, the compound is purified via column chromatography and analyzed using:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm proton environments and carbon skeleton integrity. For example, the methoxy group (-OCH3) typically resonates at δ 3.8–4.0 ppm in ¹H NMR.
-
High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements validate the molecular formula, with expected [M+H]+ peaks at m/z 510.08 .
-
HPLC Purity Assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, critical for biological testing.
Biological Activities and Mechanisms
Mechanistic Insights
Molecular docking simulations of analogs predict strong binding to the COX-2 active site (binding energy: −9.2 kcal/mol) through hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355. The bromophenyl group may enhance binding affinity by occupying a hydrophobic pocket, while the pyridine ring participates in π-cation interactions .
Applications and Therapeutic Prospects
Drug Development
This compound’s modular structure allows derivatization for:
-
Antibacterial Agents: Targeting penicillin-binding proteins (PBPs) in Gram-positive pathogens.
-
Kinase Inhibitors: Potential suppression of EGFR or VEGFR2 in cancer therapy .
-
Neuroprotective Agents: Modulation of NMDA receptors implicated in neurodegenerative diseases.
Material Science
Functionalized triazoles serve as ligands in catalytic systems (e.g., Pd-triazole complexes for Suzuki couplings) or as corrosion inhibitors in industrial coatings.
Research Gaps and Future Directions
Unaddressed Questions
-
In Vivo Efficacy: No pharmacokinetic or toxicity data exist for this compound.
-
Target Specificity: The exact biological targets remain unvalidated.
-
Synthetic Scalability: Current protocols lack optimization for industrial-scale production .
Recommended Studies
-
Preclinical Testing: Evaluate oral bioavailability and acute toxicity in rodent models.
-
Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine) to optimize potency .
-
Proteomic Profiling: Identify binding partners using affinity chromatography-mass spectrometry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume